Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-chlorophenyl group and two fluorine atoms attached to the alpha carbon of the acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(2-chlorophenyl)-2,2-difluoroacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chlorophenyl group can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-(2-chlorophenyl)-2,2-difluoroacetic acid and ethanol in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Hydrolysis: Major products are 2-(2-chlorophenyl)-2,2-difluoroacetic acid and ethanol.
Oxidation: Products can include carboxylic acids or ketones, depending on the specific reaction conditions.
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzyme activity. The presence of the 2-chlorophenyl and difluoro groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate can be compared with other similar compounds, such as:
Ethyl 2-(2-fluorophenyl)-2,2-difluoroacetate: This compound has a fluorine atom instead of a chlorine atom in the phenyl group, which can affect its reactivity and binding properties.
Ethyl 2-(2-chlorophenyl)-2-fluoroacetate: This compound has only one fluorine atom attached to the alpha carbon, which can influence its chemical stability and reactivity.
Ethyl 2-(2-chlorophenyl)-2,2-dichloroacetate: This compound has chlorine atoms instead of fluorine atoms, which can significantly alter its chemical and physical properties.
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPZPIXDNPGMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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